molecular formula C8H9BrN2O B3021664 2-(4-Bromophenyl)acetohydrazide CAS No. 57676-50-3

2-(4-Bromophenyl)acetohydrazide

Cat. No. B3021664
CAS RN: 57676-50-3
M. Wt: 229.07 g/mol
InChI Key: CAVXKYRRHDMKIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Bromophenyl)acetohydrazide” is a chemical compound with the CAS Number: 57676-50-3 . It has a molecular weight of 229.08 . The IUPAC name for this compound is 2-(4-bromophenyl)acetohydrazide .


Synthesis Analysis

A hydrazone derivative, 2-(4-bromophenyl)acetohydrazide, is made by refluxing the methyl ester with hydrazine . Further hydrazone derivatives of 4-bromophenylacetic acid are made by condensing the simple hydrazone with aldehydes, forming a double bond with the second nitrogen .


Molecular Structure Analysis

The linear formula of “2-(4-Bromophenyl)acetohydrazide” is C8H9BrN2O . The InChI code for this compound is 1S/C8H9BrN2O/c9-7-3-1-6(2-4-7)5-8(12)11-10/h1-4H,5,10H2,(H,11,12) .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . . The country of origin for the samples analyzed was China and Kazakhstan .

Scientific Research Applications

Coordination Polymer of Ni(II)

  • Scientific Field : Inorganic Chemistry
  • Summary of Application : The compound “2-(4-Bromophenyl)acetohydrazide” was used to synthesize a coordination polymer of Ni(II) for the first time .
  • Methods of Application : The complex was characterized by means of elemental analyses, molar conductance, thermogravimetric analysis, IR spectroscopy, and single crystal X-ray diffraction analysis .
  • Results or Outcomes : It was determined that the coordination compound exhibits a polymeric structure. The complexing agent is six-coordinated, and its distorted octahedron forms due to the bidentate coordination of 2-(4-bromophenoxy)acetohydrazide through the carbonyl oxygen atom and the amine nitrogen .

Anticancer Activity of Divalent Metal Complexes

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : A series of biologically active metal complexes was yielded from the reactions of 2-(4-bromophenylamino)acetohydrazide ligand (HL) with Co(II), Ni(II), Cu(II), Cd(II) chlorides, CuBr2, Cu(CH3COO)2, and Cu(ClO4)2 salts .
  • Methods of Application : The structure and stereochemistry of the afforded complexes were elucidated by means of elemental analyses, molar conductance, magnetic susceptibility, thermal analyses (TG/DTG), and spectral techniques (mass, IR, UV-Vis, and 1H NMR) .
  • Results or Outcomes : The results showed that CuBr2 complex (4) has promising anticancer activities against breast MCF7, liver HepG2, and colorectal HCT 116 cancerous cells through induction of proapoptotic gene (Bax) and inhibit the antiapoptotic gene (Bcl-2), thus increase the Bax/Bcl-2 ratio .

properties

IUPAC Name

2-(4-bromophenyl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c9-7-3-1-6(2-4-7)5-8(12)11-10/h1-4H,5,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVXKYRRHDMKIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NN)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00932695
Record name 2-(4-Bromophenyl)ethanehydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00932695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)acetohydrazide

CAS RN

14579-97-6
Record name Acetic acid, 2-(p-bromophenyl)hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014579976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Bromophenyl)ethanehydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00932695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenyl)acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-(4-Bromophenyl)acetohydrazide
Reactant of Route 3
Reactant of Route 3
2-(4-Bromophenyl)acetohydrazide
Reactant of Route 4
Reactant of Route 4
2-(4-Bromophenyl)acetohydrazide
Reactant of Route 5
Reactant of Route 5
2-(4-Bromophenyl)acetohydrazide
Reactant of Route 6
Reactant of Route 6
2-(4-Bromophenyl)acetohydrazide

Citations

For This Compound
5
Citations
S Ahmad, A Jabbar, MT Hussain… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C8H9BrN2O, the 1-bromo-4-methylbenzene group and the formic hydrazide moiety [rms deviations of 0.0129 and 0.0038 Å] are oriented at a dihedral angle of …
Number of citations: 1 scripts.iucr.org
I Khan, A Ibrar, SA Ejaz, SU Khan, SJA Shah… - RSC …, 2015 - pubs.rsc.org
Alkaline phosphatase (AP) isozymes are present in a wide range of species from bacteria to humans with an ability to dephosphorylate and transphosphorylate a wide range of …
Number of citations: 24 0-pubs-rsc-org.brum.beds.ac.uk
AA Kaneria, NM Thumar, KD Ladva… - International Letters of …, 2016 - academia.edu
A convenient and promising synthesis of 4-(alkyl/aryl)-3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1, 2, 4-triazol was carried out by the reaction of 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1, 3, …
Number of citations: 0 www.academia.edu
GB Jadhav, CL Athare… - Asian Journal of …, 2014 - indianjournals.com
Protein tyrosine phosphatases (PTPs) catalyze the dephosphorylation of tyrosine-phosphorylated proteins and are negative regulators of tyrosine kinase receptor mediated signaling. …
Number of citations: 5 www.indianjournals.com
AS Praveen, JP Jasinski, AC Keeley… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C8H9N3O3, the dihedral angle between the benzene ring and the acetohydrazide C—C(=O)—N—N plane [maximum deviation = 0.0471 (13) Å] is 87.62 (8). The …
Number of citations: 1 scripts.iucr.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.